N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide
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Overview
Description
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide is a complex organic compound that features a benzimidazole ring fused to a phenyl group, which is further connected to an isoxazole ring with a carboxamide group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-aminophenyl isoxazole-5-carboxamide and 1H-benzo[d]imidazole-2-carboxylic acid.
Reaction Conditions: The reaction involves coupling these two compounds under conditions such as refluxing in a suitable solvent (e.g., dimethylformamide) and using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: Industrial-scale production involves optimizing the reaction conditions to achieve higher yields and purity. This may include using continuous flow reactors, automated synthesis platforms, and large-scale purification systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially on the isoxazole ring, using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous ether as a solvent.
Substitution: Amines, alcohols, and polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Amides, esters, or ethers.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of various diseases due to its bioactive properties. Industry: The compound is utilized in the production of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core structure and are known for their diverse biological activities.
Isoxazole derivatives: Compounds containing the isoxazole ring are also studied for their medicinal properties.
Carboxamide derivatives: These compounds feature the carboxamide group and are used in various pharmaceutical applications.
Uniqueness: N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide stands out due to its unique combination of the benzimidazole and isoxazole rings, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2/c22-17(15-9-10-18-23-15)19-12-7-5-11(6-8-12)16-20-13-3-1-2-4-14(13)21-16/h1-10H,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGDQWYPOSFUSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=NO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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